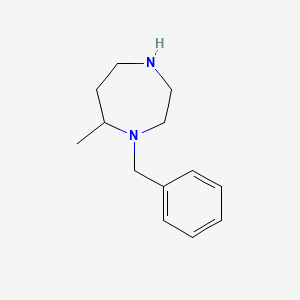

1-Benzyl-7-methyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-7-methyl-1,4-diazepane is a seven-membered nitrogen heterocycle, specifically a derivative of diazepane. It is known for its potential biological activity and is used in the synthesis of various bioactive compounds, including diazopinones. The compound has a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methyl-1,4-diazepane can be synthesized through several methods. One notable method involves the hydrogen-borrowing amination of diamines and diols using a ruthenium(II) catalyst. This method is advantageous due to its atom and cost efficiency, as well as its environmental friendliness . Another method involves the intramolecular asymmetric reductive amination catalyzed by imine reductases, which allows for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes, such as those involving ruthenium catalysts, suggests potential for industrial application .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-7-methyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted benzyl derivatives.

Applications De Recherche Scientifique

1-Benzyl-7-methyl-1,4-diazepane has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and bioactive compounds.

Biology: The compound’s derivatives are studied for their potential antibiotic properties.

Medicine: It is involved in the synthesis of pharmaceutical agents, including those with potential therapeutic effects.

Industry: The compound’s derivatives are explored for their use in various industrial applications, including the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-Benzyl-7-methyl-1,4-diazepane is not extensively detailed in the literature. its derivatives, such as diazopinones, are known to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- 1-Benzyl-2-methyl-1,4-diazepane

- 1-Benzyl-5-methyl-1,4-diazepane

- 1-Benzyl-7-methyl-1,4-diazepane

Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Activité Biologique

1-Benzyl-7-methyl-1,4-diazepane is a nitrogen heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. Its structure consists of a seven-membered ring containing two nitrogen atoms, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | RGKDAJPPEVSFBH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through various methods, including hydrogen-borrowing amination using ruthenium(II) catalysts. This method is noted for its efficiency and environmental friendliness, making it suitable for both laboratory and potential industrial applications.

The biological activity of this compound is primarily attributed to its derivatives, which have been shown to interact with specific molecular targets in biological systems. Research indicates that these compounds may inhibit certain enzymes or bind to receptors involved in various physiological processes .

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Chymase Inhibition : A series of 6-benzyl substituted derivatives were evaluated for their ability to inhibit human chymase, an enzyme involved in inflammatory processes. Some compounds demonstrated significant inhibitory activity and were effective in mouse models of chronic dermatitis .

- Antibiotic Properties : Derivatives of this compound have been investigated for their potential as antibiotics, targeting bacterial infections through mechanisms that may include enzyme inhibition.

Study on Chymase Inhibitors

In a study published in 2013, researchers designed and synthesized a novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane derivatives. These compounds were tested for their efficacy as human chymase inhibitors. Among the tested compounds, one (designated as 18R) exhibited a unique interaction mode and significant potency against chymase .

Evaluation in Dermatitis Models

Another study focused on the therapeutic effects of these derivatives in treating chronic dermatitis in mouse models. The results indicated that certain compounds could be administered orally and provided relief from symptoms associated with chronic skin inflammation .

Comparative Analysis

When comparing this compound with similar compounds such as 1-benzyl-2-methyl-1,4-diazepane and 1-benzyl-5-methyl-1,4-diazepane, it is evident that the specific substitution pattern influences both chemical reactivity and biological activity. This uniqueness makes it a valuable candidate for targeted research and development.

| Compound | Unique Features |

|---|---|

| This compound | Potential chymase inhibition and antibiotic properties |

| 1-Benzyl-2-methyl-1,4-diazepane | Different pharmacokinetic properties |

| 1-Benzyl-5-methyl-1,4-diazepane | Varying enzyme interaction profiles |

Propriétés

IUPAC Name |

1-benzyl-7-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-8-14-9-10-15(12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKDAJPPEVSFBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.